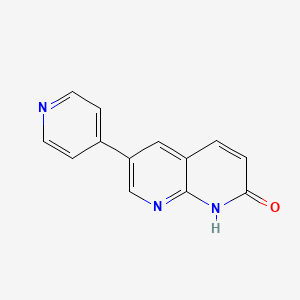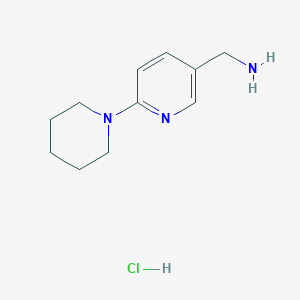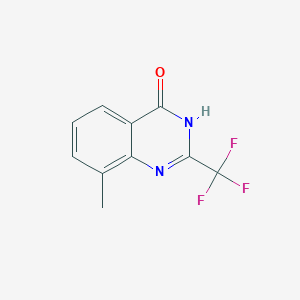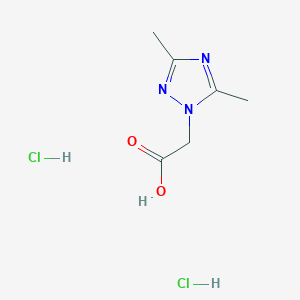
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one typically involves the coupling of pyridine derivatives with naphthyridine precursors. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromopyridine with a naphthyridine boronic acid under palladium catalysis . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding n-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated naphthyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to coordinate with metal ions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Mecanismo De Acción
The mechanism of action of 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s ability to coordinate with metal ions also plays a role in its catalytic and therapeutic activities .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyridine: Known for its use in treating neurological disorders by blocking potassium channels.
2,2’6’,2’'-terpyridine: Widely used in coordination chemistry and as a ligand in metal complexes.
3,6-di(4-pyridyl)-1,2,4,5-tetrazine: Utilized in cycloaddition reactions and as a bioorthogonal reagent.
Uniqueness
6-(4-pyridyl)-1H-1,8-naphthyridin-2-one stands out due to its unique structural combination of pyridine and naphthyridine rings, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
61018-78-8 |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
6-pyridin-4-yl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) |
Clave InChI |
XUOXUOCNGOUDKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)




![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)

